4-Cyano-1-formyl-piperidine
Overview
Description
“4-Cyano-1-formyl-piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidines serve as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Tautomerism and Anionic Effects
One study focused on the tautomeric switching system based on the flexible piperidine unit, showing that a directed shift in tautomeric equilibrium can be achieved through protonation/deprotonation processes. This highlights the compound's role in the development of responsive materials and sensors (Antonov et al., 2013).
Antimycobacterial Activity
Research into the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This showcases the potential of derivatives of 4-Cyano-1-formyl-piperidine in antimycobacterial drug development (Kumar et al., 2008).
Synthesis and Characterisation of N-Formylpiperidin-4-ones
Another study involved the synthesis and characterisation of N-formylpiperidin-4-ones, examining their stereochemistry and biological activity. This research contributes to the understanding of the structural and biological properties of piperidine derivatives (Sakthivel & Ponnuswamy, 2014).
Cytotoxic Activities
The synthesis and cytotoxic activity of certain piperidine-based compounds were investigated, with some showing significant activity against human tumor cell lines. This research points to the potential of 4-Cyano-1-formyl-piperidine derivatives in cancer therapy (Vosooghi et al., 2010).
Molecular Docking Studies
Studies on derivatives containing a nitrogen heterocycle at C-30 of glycyrrhetinic acid, which includes modifications of piperidine structures, have shown improved antiproliferative effects against human leukemia cells. This underscores the compound's utility in the design of novel anticancer agents (Gao et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-formylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHUTHHICVVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formylpiperidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.